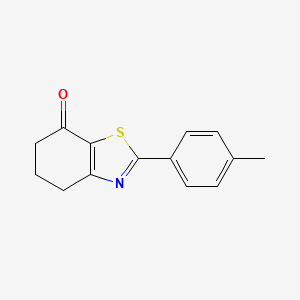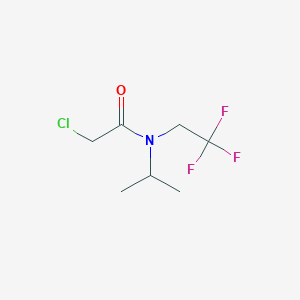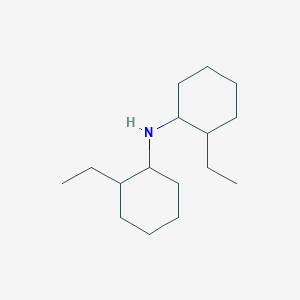![molecular formula C11H19N3O2S B1421918 N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide CAS No. 1255147-22-8](/img/structure/B1421918.png)
N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide
Overview
Description
N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide is a chemical compound with a complex structure that includes an isopropyl group, a pyridin-3-ylmethyl group, and an ethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide typically involves the following steps:
Formation of the Pyridin-3-ylmethylamine Intermediate: This can be achieved by reacting pyridine-3-carboxaldehyde with an appropriate amine under reductive amination conditions.
Sulfonamide Formation: The intermediate is then reacted with ethanesulfonyl chloride in the presence of a base such as triethylamine to form the ethanesulfonamide derivative.
N-Isopropylation: Finally, the compound is N-isopropylated using isopropyl bromide or a similar reagent under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring or the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation Products: Sulfone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted ethanesulfonamide derivatives depending on the reagents used.
Scientific Research Applications
N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors in the central nervous system.
Organic Synthesis:
Industrial Applications: It may be used in the production of specialty chemicals, agrochemicals, and as a catalyst or ligand in various chemical reactions.
Mechanism of Action
The mechanism by which N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide exerts its effects depends on its specific application:
Biological Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Chemical Pathways: In organic synthesis, it can act as a nucleophile or electrophile, participating in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
N-isopropyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide: Similar structure but with the pyridine ring attached at the 2-position.
N-isopropyl-2-[(pyridin-4-ylmethyl)amino]ethanesulfonamide: Similar structure but with the pyridine ring attached at the 4-position.
Uniqueness
N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its binding properties and reactivity compared to its 2- and 4-position analogs. This positional difference can lead to variations in biological activity and chemical behavior, making it a distinct compound of interest in research and industrial applications.
Properties
IUPAC Name |
N-propan-2-yl-2-(pyridin-3-ylmethylamino)ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S/c1-10(2)14-17(15,16)7-6-13-9-11-4-3-5-12-8-11/h3-5,8,10,13-14H,6-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAZOZWXBKUYEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CCNCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-chloro-N-[(dimethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B1421839.png)
![Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine dihydrochloride](/img/structure/B1421843.png)


![7-Methyl-1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazine-6-carbaldehyde](/img/structure/B1421848.png)


![Methyl[1-(pyridin-2-yl)butyl]amine](/img/structure/B1421852.png)
![2-[4-(2-Methylpropoxy)phenyl]propan-2-amine hydrochloride](/img/structure/B1421853.png)
amine dihydrochloride](/img/structure/B1421856.png)
